N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)-2,2-diphenylacetamide (non-preferred name)
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Overview
Description
N-({N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a biphenyl group, which is a common motif in many organic compounds due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE typically involves multiple steps, starting with the preparation of the biphenyl derivative. The key steps include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Hydrazinecarbonyl Formation: The biphenyl derivative is then reacted with hydrazine to form the hydrazinecarbonyl intermediate.
Acetamide Formation: Finally, the hydrazinecarbonyl intermediate is reacted with 2,2-diphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-({N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-({N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-({N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE: Unique due to its specific biphenyl and hydrazinecarbonyl structure.
1,1’-Biphenyl-4-yl-ethanone: Similar biphenyl structure but lacks the hydrazinecarbonyl and acetamide groups.
N-[(2’-Cyano [1,1’-biphenyl]-4-yl)methyl]-L-valine methyl ester: Contains a biphenyl group but differs in the functional groups attached.
Uniqueness
The uniqueness of N-({N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}PROPYLIDENE]HYDRAZINECARBONYL}METHYL)-2,2-DIPHENYLACETAMIDE lies in its combination of a biphenyl group with hydrazinecarbonyl and acetamide functionalities, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C31H29N3O2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2E)-2-[1-(4-phenylphenyl)propylidene]hydrazinyl]ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H29N3O2/c1-2-28(25-20-18-24(19-21-25)23-12-6-3-7-13-23)33-34-29(35)22-32-31(36)30(26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-21,30H,2,22H2,1H3,(H,32,36)(H,34,35)/b33-28+ |
InChI Key |
ZNSXJFQWLUBIBJ-PJJLUWSFSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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